molecular formula C18H24N4O4 B6582557 N-(4-methoxyphenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021212-86-1

N-(4-methoxyphenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No.: B6582557
CAS No.: 1021212-86-1
M. Wt: 360.4 g/mol
InChI Key: KKLMZDDWTVZEIX-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a synthetic small molecule characterized by a 1,3,8-triazaspiro[4.5]decane core scaffold. This compound features a 4-methoxyphenyl carboxamide group at position 8, a propyl chain at position 3, and two ketone moieties at positions 2 and 2.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-3-10-22-15(23)18(20-17(22)25)8-11-21(12-9-18)16(24)19-13-4-6-14(26-2)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLMZDDWTVZEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a compound of significant interest in pharmacology due to its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of triazaspiro compounds, characterized by a unique spirocyclic structure that contributes to its biological activity. Its molecular formula is C16H20N4O3C_{16}H_{20}N_4O_3, and it features a methoxyphenyl group which may influence its interaction with biological targets.

Research indicates that this compound exhibits various mechanisms of action:

  • Mitochondrial Protection : The compound has been identified as a potential inhibitor of the mitochondrial permeability transition pore (mPTP), which plays a crucial role in cell death during ischemic conditions such as myocardial infarction (MI). By inhibiting mPTP opening, the compound can reduce apoptosis in cardiac tissues and improve overall cardiac function during reperfusion therapy .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, potentially through modulation of inflammatory pathways that are activated during tissue injury and stress responses.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

Biological Activity Effect Observed Reference
mPTP InhibitionReduced apoptosis in myocardial cells
Cardiac Function ImprovementEnhanced recovery post-myocardial infarction
Anti-inflammatory ActivityModulation of inflammatory markersResearch ongoing

Case Study 1: Myocardial Infarction Model

In a study involving a rat model of myocardial infarction, administration of this compound resulted in:

  • Decreased Apoptotic Rates : The treatment led to a significant decrease in apoptotic markers compared to control groups.
  • Improved Cardiac Function : Post-treatment echocardiography showed improved left ventricular ejection fraction (LVEF) and reduced infarct size.

These findings suggest that the compound may have therapeutic potential in managing acute myocardial infarction by protecting cardiac tissues from ischemic damage .

Case Study 2: In Vitro Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects of the compound using human endothelial cells exposed to pro-inflammatory cytokines. Results indicated:

  • Reduction in Cytokine Production : Treatment with the compound significantly lowered levels of TNF-alpha and IL-6.
  • Inhibition of NF-kB Pathway : The compound was found to inhibit the NF-kB signaling pathway, which is crucial for inflammatory responses.

These results indicate that this compound may serve as a candidate for developing new anti-inflammatory therapies .

Comparison with Similar Compounds

Carboxamide Modifications

  • This derivative has been explored for undisclosed targets but shares structural motifs with PLD inhibitors like NOPT and NFOT .
  • N-Biphenyl-2-yl analog (): The biphenyl group may improve binding to hydrophobic pockets in enzymes like KRAS-PDEd, as seen in similar compounds (e.g., compound 36d) with bromobenzyl groups yielding 36.3% synthesis efficiency .
  • Adamantan-1-yl analog (): The bulky adamantane group likely enhances metabolic stability, a feature critical for in vivo efficacy in cancer models .

Alkyl Chain Modifications

  • Propyl vs. Cycloalkyl Chains (): Compounds with cyclopropylmethyl or cyclobutylmethyl chains (e.g., 36n, 36o) show moderate yields (32–33%) and target KRAS-PDEd, whereas the propyl chain in the target compound may balance steric bulk and flexibility for optimal enzyme interactions .
  • Trifluoroethyl Acetamide Side Chains (): These groups, as in compound C and 2.13, enhance DDR1 inhibition (IC₅₀ < 100 nM) by forming hydrogen bonds with catalytic residues .

Pharmacological Activity Comparison

Compound Name Target Key Activity Molecular Weight Synthesis Yield Reference
N-(3-Trifluoromethylphenyl) analog PLD2 Inhibits PLD2 (IC₅₀ ~ 50 nM) 453.4 Not reported
NOPT (Naphthalenecarboxamide derivative) PLD2 Selective PLD2 inhibition 487.5 60–70%
Compound 36d (KRAS-PDEd inhibitor) KRAS-PDEd Antiproliferative activity in tumors 560.18 36.3%
Mtb Lpd inhibitor (Compound 5) Mycobacterial Lpd IC₅₀ = 0.8 µM 621.5 Not reported
DDR1 inhibitor (Compound C) DDR1 kinase Fibrosis prevention in renal models 435.4 60–70%

Key Observations :

  • PLD2 Inhibitors: The 4-methoxyphenyl group in the target compound may confer selectivity over PLD1, similar to NOPT’s naphthalene moiety .
  • KRAS-PDEd Inhibitors : Bulky substituents (e.g., bromobenzyl in 36d) improve potency but reduce synthesis yields (~36%) compared to simpler alkyl chains .
  • DDR1 Inhibitors : Trifluoroethyl acetamide side chains enhance binding affinity, suggesting the target’s propyl group might require optimization for similar efficacy .

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